molecular formula C15H14O B1585866 4-(3,4-Dimethylphenyl)benzaldehyde CAS No. 343604-05-7

4-(3,4-Dimethylphenyl)benzaldehyde

Cat. No. B1585866
M. Wt: 210.27 g/mol
InChI Key: FWBMHVOMCSIWCX-UHFFFAOYSA-N
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Patent
US06858630B2

Procedure details

3-phenoxybenzaldehyde for 3,4-dimethylbiphenyl-3-carbaldehyde, the following compounds were generated:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,4-dimethylbiphenyl-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=[O:12])C1C=CC=CC=1.[CH3:16][C:17]1(C=O)[C:22]([CH3:23])=[CH:21][CH:20]=[C:19](C2C=CC=CC=2)[CH2:18]1>>[CH3:16][C:17]1[CH:18]=[C:19]([C:15]2[CH:8]=[CH:9][C:10]([CH:11]=[O:12])=[CH:13][CH:14]=2)[CH:20]=[CH:21][C:22]=1[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Step Two
Name
3,4-dimethylbiphenyl-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(=CC=C1C)C1=CC=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1C)C1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.